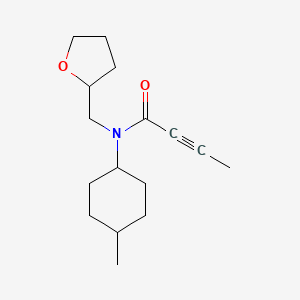![molecular formula C17H17N5O2 B2665357 2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034383-80-5](/img/structure/B2665357.png)
2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound featuring a pyridazinone core, a benzo[d]imidazole moiety, and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridazinone ring can be oxidized to form pyridazinedione derivatives.
Reduction: The imidazole ring can be reduced to form imidazolyl derivatives.
Substitution: The pyrrolidinyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions could employ nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation products include pyridazinedione derivatives.
Reduction products include imidazolyl derivatives.
Substitution products include various substituted pyrrolidinyl derivatives.
科学的研究の応用
Medicinal Chemistry: It can serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.
Material Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would need to be identified through experimental studies, including binding assays and molecular docking simulations.
類似化合物との比較
Benzimidazole derivatives: These compounds share the benzo[d]imidazole core and are known for their diverse biological activities.
Pyridazinone derivatives: These compounds feature the pyridazinone ring and are used in various chemical and pharmaceutical applications.
Uniqueness: 2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is unique due to its combination of the benzo[d]imidazole, pyrrolidinyl, and pyridazinone moieties, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
特性
IUPAC Name |
2-[2-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16-6-3-8-19-22(16)11-17(24)20-9-7-13(10-20)21-12-18-14-4-1-2-5-15(14)21/h1-6,8,12-13H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOQTDLDQLNFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2665283.png)
(prop-2-yn-1-yl)amine](/img/structure/B2665285.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2665286.png)

![3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile](/img/structure/B2665288.png)


![1-(2-Bromobenzo[D]Thiazol-6-yl)Ethanone](/img/structure/B2665291.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2665292.png)


